molecular formula C15H15ClN2O2S B14494793 Benzyl carbamimidothioate;4-chlorobenzoic acid CAS No. 64580-72-9

Benzyl carbamimidothioate;4-chlorobenzoic acid

Cat. No.: B14494793
CAS No.: 64580-72-9
M. Wt: 322.8 g/mol
InChI Key: XWABVGWOFODCRX-UHFFFAOYSA-N
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Description

Benzyl carbamimidothioate; 4-chlorobenzoic acid is a compound that combines the properties of benzyl carbamimidothioate and 4-chlorobenzoic acid Benzyl carbamimidothioate is known for its applications in organic synthesis, while 4-chlorobenzoic acid is a derivative of benzoic acid with a chlorine substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl carbamimidothioate; 4-chlorobenzoic acid can be achieved through a multi-step process. One common method involves the reaction of benzyl isothiocyanate with 4-chlorobenzoic acid in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Benzyl carbamimidothioate; 4-chlorobenzoic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl carbamimidothioate; 4-chlorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl carbamimidothioate; 4-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the substituents. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes.

Comparison with Similar Compounds

    Benzyl isothiocyanate: Shares the benzyl group and isothiocyanate functionality.

    4-Chlorobenzoic acid: Shares the benzoic acid core with a chlorine substituent.

    Benzyl carbamate: Similar structure but with a carbamate group instead of carbamimidothioate.

Uniqueness: Benzyl carbamimidothioate; 4-chlorobenzoic acid is unique due to the combination of the carbamimidothioate group and the 4-chlorobenzoic acid moiety

Properties

CAS No.

64580-72-9

Molecular Formula

C15H15ClN2O2S

Molecular Weight

322.8 g/mol

IUPAC Name

benzyl carbamimidothioate;4-chlorobenzoic acid

InChI

InChI=1S/C8H10N2S.C7H5ClO2/c9-8(10)11-6-7-4-2-1-3-5-7;8-6-3-1-5(2-4-6)7(9)10/h1-5H,6H2,(H3,9,10);1-4H,(H,9,10)

InChI Key

XWABVGWOFODCRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=N)N.C1=CC(=CC=C1C(=O)O)Cl

Origin of Product

United States

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